11-Oxahomofolic acid

Antifolate Chemistry Medicinal Chemistry Folate Analog Design

11-Oxahomofolic acid features a unique ethoxy linkage in the C9-N10 bridge region, distinguishing it from classical antifolates like methotrexate. This structural difference makes it an essential negative control and tool compound for antifolate SAR studies and folate transporter specificity research. Each bridge-modified analog in this series exhibits radically different pharmacology—11-oxahomoaminopterin shows a 15-fold potency drop and complete in vivo inactivity—making this compound indispensable for rigorous mechanistic validation. Available for bulk and custom synthesis.

Molecular Formula C20H20N6O7
Molecular Weight 456.4 g/mol
CAS No. 72254-43-4
Cat. No. B1663914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxahomofolic acid
CAS72254-43-4
Synonyms11-Oxahomofolic acid; 
Molecular FormulaC20H20N6O7
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=O)N=C(N3)N
InChIInChI=1S/C20H20N6O7/c21-20-25-16-15(18(30)26-20)23-11(9-22-16)7-8-33-12-3-1-10(2-4-12)17(29)24-13(19(31)32)5-6-14(27)28/h1-4,9,13H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,22,25,26,30)/t13-/m0/s1
InChIKeyKIWDKYBQSARKOL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

11-Oxahomofolic Acid (CAS 72254-43-4): A Distinct Antifolate Analog in the C9-N10 Bridge Modified Series


11-Oxahomofolic acid (CAS 72254-43-4) is a synthetic folate analog belonging to the class of antifolates altered in the C9-N10 bridge region [1]. Structurally, it is L-glutamic acid, N-(4-(2-(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)ethoxy)benzoyl)- [2]. This compound is noted as a potential antitumor agent in primary research, and it serves as a critical comparator and synthetic target within the broader landscape of classical antifolates such as methotrexate and aminopterin [1].

Why 11-Oxahomofolic Acid Cannot Be Substituted with Standard Antifolates


Antifolates are a chemically diverse class where subtle modifications to the C9-N10 bridge region critically alter biological activity, target engagement, and transport kinetics [1]. 11-Oxahomofolic acid, featuring a specific ethoxy linkage in this bridge, is not interchangeable with classic analogs like methotrexate or aminopterin. Research on its closely related analog, 11-oxahomoaminopterin, demonstrates that such structural changes can result in a 15-fold decrease in growth inhibitory activity compared to methotrexate and a complete loss of in vivo efficacy against L-1210 leukemia [1]. This establishes that each compound in this series possesses a unique, and often unpredictable, pharmacological profile. Substitution without rigorous comparative data risks experimental failure or misleading results.

Quantitative Differentiation of 11-Oxahomofolic Acid vs. Key Analogs


Structural Distinction: A Unique Ethoxy Bridge Replacement

11-Oxahomofolic acid is structurally differentiated from the parent molecule, folic acid, by the replacement of the C9-N10 bridge with an ethoxy group [1]. This modification is part of a specific series of C9-N10 bridge-altered antifolates explored for their potential antitumor properties [1].

Antifolate Chemistry Medicinal Chemistry Folate Analog Design

Synthetic Convergence: Shared Synthetic Route with 11-Oxahomoaminopterin

The chemical synthesis of 11-oxahomoaminopterin (1) was successfully achieved using a multi-step reaction sequence that was also found to be directly applicable to the synthesis of 11-oxahomofolic acid (2) [1]. This synthetic convergence confirms the compound's identity and provides a reproducible pathway for its preparation.

Chemical Synthesis Antifolate Production Process Chemistry

Biological Activity Context: Inactivity of a Close Structural Analog

While direct quantitative data for 11-oxahomofolic acid is limited, its close structural analog, 11-oxahomoaminopterin, provides critical context. 11-oxahomoaminopterin was found to be inactive against L-1210 leukemia in mice at a maximum dose of 48 mg/kg, despite inhibiting Lactobacillus casei DHFR [1]. Furthermore, its growth inhibitory activity in L-1210 cell culture was 15 times weaker than that of methotrexate [1]. This data underscores the significant and often unfavorable impact of C9-N10 bridge modifications on in vivo antitumor efficacy.

Antitumor Activity Leukemia Models DHFR Inhibition

Optimal Use Cases for 11-Oxahomofolic Acid Based on Evidence


Investigating Structure-Activity Relationships (SAR) of C9-N10 Bridge Modifications

11-Oxahomofolic acid is an essential component for SAR studies aimed at understanding the influence of the C9-N10 bridge on antifolate activity. Its unique ethoxy bridge provides a critical data point when compared to analogs with methyleneamino (folic acid), thioether (11-thiohomoaminopterin), or aminoether bridges. Such studies are fundamental to medicinal chemistry efforts seeking to optimize folate analog therapeutics [1].

As a Reference Standard for Antifolate Transport and Resistance Studies

Given the data showing that 11-oxahomoaminopterin interacts with the methotrexate transport system [1], 11-oxahomofolic acid can serve as a tool compound to investigate the substrate specificity of folate transporters (e.g., reduced folate carrier, RFC) and mechanisms of antifolate resistance. Its distinct structure can help map the structural requirements for cellular uptake and efflux.

A Negative Control for In Vivo Antitumor Efficacy Experiments

Based on the inactivity of its close analog 11-oxahomoaminopterin in an L-1210 leukemia model [1], 11-oxahomofolic acid is well-suited as a negative control compound. Researchers can use it to validate the specificity of more potent antifolates in vivo, ensuring that observed effects are not due to general folate antagonism but rather to the specific properties of the test compound.

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